molecular formula C21H32N2O6 B3161795 E3 ligase Ligand 9

E3 ligase Ligand 9

Cat. No.: B3161795
M. Wt: 408.5 g/mol
InChI Key: DLADKYKXROHIAB-IKGGRYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 9 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .

Mechanism of Action

Target of Action

E3 Ligase Ligand 9 is a ligand for E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in almost all life activities of eukaryotes and might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

this compound, as part of a proteolysis-targeting chimera (PROTAC), induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

These include the efficiency of ubiquitin transfer within the ternary complex as determined by the spatial orientation and alignment of the E3 ligase and the target protein, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome, along with any opposition from deubiquitinase activity .

Result of Action

The action of this compound results in the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process is crucial for maintaining cellular homeostasis by regulating the levels of protein expression . It’s also involved in the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome can be influenced by the cellular environment .

Biochemical Analysis

Biochemical Properties

E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. This compound specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, this compound can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by this compound can lead to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. This compound then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which this compound exhibits optimal efficacy with minimal side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, this compound can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of this compound ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand. Common steps include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: E3 ligase Ligand 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

E3 ligase Ligand 9 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: E3 ligase Ligand 9 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure allows for the development of novel therapeutic agents with improved efficacy and reduced off-target effects .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLADKYKXROHIAB-IKGGRYGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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